molecular formula C9H11NO5S2 B13646890 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid

Cat. No.: B13646890
M. Wt: 277.3 g/mol
InChI Key: BCTYIKVGBCBAQS-UHFFFAOYSA-N
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Description

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a dimethyl(oxo)-lambda6-sulfanylidene group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid typically involves the reaction of benzoic acid derivatives with dimethyl sulfoxide (DMSO) and other sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate (for oxidation), hydrogen gas with a palladium catalyst (for reduction), and various electrophiles (for substitution reactions). The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzoic acid moiety can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid include:

Uniqueness

The uniqueness of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO5S2

Molecular Weight

277.3 g/mol

IUPAC Name

3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]sulfonylbenzoic acid

InChI

InChI=1S/C9H11NO5S2/c1-16(2,13)10-17(14,15)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

BCTYIKVGBCBAQS-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)C1=CC=CC(=C1)C(=O)O)(=O)C

Origin of Product

United States

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